molecular formula C9H16O6 B8119658 1,2-O-Isopropylidene-myo-inositol

1,2-O-Isopropylidene-myo-inositol

Cat. No.: B8119658
M. Wt: 220.22 g/mol
InChI Key: RUICEADCEITZAL-RVVFJPCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-O-Isopropylidene-myo-inositol is a derivative of myo-inositol, a cyclohexanehexol that is widely distributed in nature. Myo-inositol is one of the nine stereoisomers of inositol and is the most abundant. The isopropylidene group in this compound provides protection to the hydroxyl groups, making it a valuable intermediate in organic synthesis .

Preparation Methods

1,2-O-Isopropylidene-myo-inositol can be synthesized through the monoketalization of myo-inositol. This process involves reacting myo-inositol with 2,2-dimethoxypropane in the presence of an acid catalyst such as sulfuric acid-silica. The reaction selectively protects the 1-OH and 2-OH groups, yielding this compound . Industrial production methods often involve similar reaction conditions but may use different catalysts or solvents to optimize yield and purity.

Chemical Reactions Analysis

1,2-O-Isopropylidene-myo-inositol undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium t-butoxide, dimethyl sulfoxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-O-Isopropylidene-myo-inositol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-O-Isopropylidene-myo-inositol involves its role as a protected form of myo-inositol. The isopropylidene group protects the hydroxyl groups, allowing for selective reactions at other positions. This protection is crucial in multi-step synthesis processes, where selective deprotection can be used to introduce specific functional groups at desired positions .

Comparison with Similar Compounds

1,2-O-Isopropylidene-myo-inositol is unique due to its selective protection of the 1-OH and 2-OH groups. Similar compounds include:

    1,24,5-Di-O-isopropylidene-myo-inositol: This compound has additional isopropylidene groups, providing further protection.

    1,23,4-Di-O-isopropylidene-myo-inositol: Another derivative with different protection patterns.

    1,25,6-Di-O-isopropylidene-myo-inositol: Similar to the above but with protection at different positions.

These compounds are used in similar applications but offer different reactivity and selectivity based on their protection patterns.

Properties

IUPAC Name

(3aR,4R,5S,6S,7R,7aS)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4-,5+,6+,7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUICEADCEITZAL-RVVFJPCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C(C(C2O1)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O1)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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